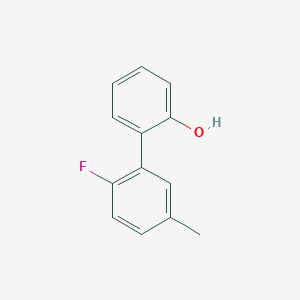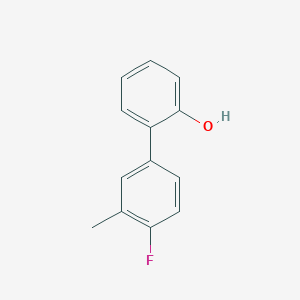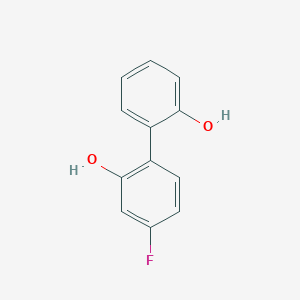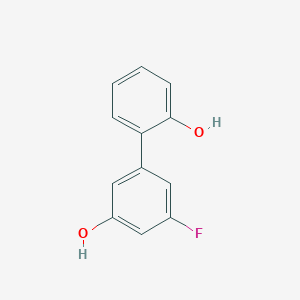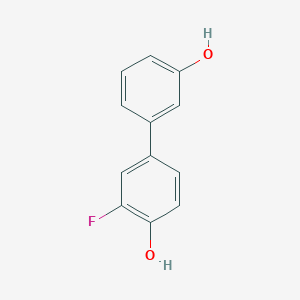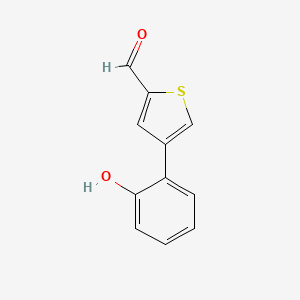
2-(2-Formylthiophen-4-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Formylthiophen-4-yl)phenol, 95% (2-FTP) is an organic compound with the chemical formula C9H7O2S. It is a colorless solid with a melting point of 56-58 °C and a boiling point of 190-192 °C. 2-FTP has a wide range of applications in the fields of organic synthesis and drug discovery. It is used in the synthesis of various organic compounds and as a reagent in the synthesis of pharmaceuticals. In
Applications De Recherche Scientifique
2-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of various organic compounds such as polymers, dyes, pigments, and pharmaceuticals. It has also been used as a reagent in the synthesis of a variety of biologically active compounds, such as inhibitors of HIV-1 reverse transcriptase, antimicrobial agents, and anticancer drugs. Additionally, 2-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of novel drug delivery systems and as a building block for the synthesis of complex molecules.
Mécanisme D'action
2-(2-Formylthiophen-4-yl)phenol, 95% is an electrophilic aromatic substitution reagent, which means that it can react with electron-rich sites on aromatic molecules. The reaction proceeds through the formation of an intermediate, which is then attacked by the nucleophile in the reaction. The reaction is catalyzed by an acid, which protonates the intermediate, increasing its electrophilicity and allowing it to react more readily with the nucleophile.
Biochemical and Physiological Effects
2-(2-Formylthiophen-4-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to have antimicrobial and antifungal activity. Additionally, 2-(2-Formylthiophen-4-yl)phenol, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have an effect on the metabolism of certain drugs, as well as to be an inhibitor of cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Formylthiophen-4-yl)phenol, 95% is a useful reagent for organic synthesis in the laboratory. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is a relatively safe reagent, as it does not produce toxic byproducts. However, it is important to note that 2-(2-Formylthiophen-4-yl)phenol, 95% is not soluble in water and must be used in an aqueous medium for the reaction to proceed.
Orientations Futures
2-(2-Formylthiophen-4-yl)phenol, 95% has a wide range of potential applications in the fields of organic synthesis and drug discovery. Possible future directions for research include the development of new synthetic methods for the synthesis of 2-(2-Formylthiophen-4-yl)phenol, 95%, the development of new applications for 2-(2-Formylthiophen-4-yl)phenol, 95%, and the investigation of its biochemical and physiological effects in more detail. Additionally, further research into the mechanism of action of 2-(2-Formylthiophen-4-yl)phenol, 95% may lead to the development of new drugs and drug delivery systems. Finally, research into the use of 2-(2-Formylthiophen-4-yl)phenol, 95% as a reagent in the synthesis of complex molecules may lead to new avenues of research in the fields of organic synthesis and drug discovery.
Méthodes De Synthèse
2-(2-Formylthiophen-4-yl)phenol, 95% can be synthesized from the reaction of 2-formylthiophene and phenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 90-120 °C. The reaction is typically performed in an aqueous medium with a molar ratio of 2-formylthiophene to phenol of 1:1. The reaction is complete after 2-3 hours, and the product is purified by recrystallization.
Propriétés
IUPAC Name |
4-(2-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-6-9-5-8(7-14-9)10-3-1-2-4-11(10)13/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJNQDKWUOPZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683462 |
Source


|
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-66-0 |
Source


|
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369954.png)
